molecular formula C15H23ClN2O2 B12276464 (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl

(S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl

Cat. No.: B12276464
M. Wt: 298.81 g/mol
InChI Key: OGIDPPLLDPGIBN-UHFFFAOYSA-N
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Description

Architectural Significance of Piperazine (B1678402) Scaffolds in Modern Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. clockss.orggoogle.com This designation stems from its frequent appearance in biologically active compounds across a wide range of therapeutic areas. google.comnih.govchemicalbook.com The architectural significance of the piperazine scaffold lies in its unique combination of properties. Its chair-like conformation provides a three-dimensional structure that can effectively present substituents for interaction with biological targets. oakwoodchemical.com

Stereochemical Importance of Enantiopure Piperazines as Chiral Building Blocks

The introduction of a substituent on a carbon atom of the piperazine ring creates a stereocenter, leading to the existence of enantiomers. oakwoodchemical.com Enantiopure piperazines, which are single isomers of these chiral molecules, are of paramount importance as chiral building blocks in organic synthesis. nih.govmdpi.comguidechem.com The stereochemistry of a molecule is crucial in determining its interaction with biological systems, as living organisms are themselves chiral environments. nih.govchemicalbook.com

Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. chemicalbook.com Therefore, the ability to synthesize enantiomerically pure piperazine derivatives is essential for the development of safe and effective pharmaceuticals. oakwoodchemical.comchemicalbook.com These enantiopure building blocks allow for the construction of complex molecules with precise three-dimensional arrangements, a critical factor for achieving high potency and selectivity for a specific biological target. uni.lu The synthesis of these chiral piperazines can be achieved through various methods, including asymmetric synthesis and the use of chiral pools. mdpi.comorganic-chemistry.org

Overview of (S)-4-N-CBZ-2-ISOPROPYLPIPERAZINE-HCl as a Key Chiral Scaffold

This compound is a specific enantiopure piperazine derivative that serves as a valuable chiral building block in organic synthesis. The "(S)" designation indicates the specific stereochemical configuration at the chiral center, the carbon atom bearing the isopropyl group. The "4-N-CBZ" signifies that one of the nitrogen atoms is protected by a carboxybenzyl (Cbz) group, a common protecting group in peptide synthesis and other areas of organic chemistry. The hydrochloride salt form enhances the compound's stability and handling properties.

The presence of the Cbz protecting group on one nitrogen and the potential for reaction at the other nitrogen allows for sequential and controlled functionalization of the piperazine ring. The isopropyl group at the 2-position provides steric bulk and a specific spatial orientation, which can be crucial for influencing the conformation of the final molecule and its interaction with a target. The synthesis of such a molecule would likely involve the use of a chiral starting material or an enantioselective synthetic step to establish the desired stereochemistry at the C-2 position. The protection of one of the nitrogens with a Cbz group is a standard strategy to allow for selective reaction at the other nitrogen atom.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1217851-87-0 guidechem.com
Molecular Formula C15H23ClN2O2 guidechem.com
Molecular Weight 298.81 g/mol guidechem.com
Canonical SMILES CC(C)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl guidechem.com
InChIKey VWOPFCXOCLWCGD-PFEQFJNWSA-N guidechem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl 3-propan-2-ylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H

InChI Key

OGIDPPLLDPGIBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Applications of S 4 N Cbz 2 Isopropylpiperazine Hcl As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Architectures

The inherent chirality and structural features of (S)-4-N-CBZ-2-isopropylpiperazine-HCl make it an exemplary starting material for the synthesis of complex chiral molecules, particularly heterocyclic systems.

Asymmetric Synthesis of Fused and Bridged Heterocyclic Systems

The synthesis of fused and bridged heterocyclic systems is a prominent area of organic chemistry, driven by the discovery of novel therapeutic agents with complex, polycyclic frameworks. researchgate.net Chiral piperazine (B1678402) derivatives serve as versatile synthons in these endeavors. The stereocenter at the 2-position of this compound can direct the stereochemical outcome of subsequent cyclization reactions, enabling the asymmetric synthesis of elaborate heterocyclic structures.

For instance, the secondary amine within the piperazine ring, once deprotected, can participate in intramolecular cyclization reactions. This strategy has been employed to create various nitrogen-containing fused heterocycles. nih.gov The Cbz-protected nitrogen provides stability during initial reaction steps, while the free secondary amine can be selectively revealed for subsequent transformations. The isopropyl group at the chiral center can influence the conformational preference of the piperazine ring, thereby guiding the facial selectivity of reactions at adjacent positions.

A general strategy for the synthesis of fused piperazines is outlined in the table below, illustrating the potential reaction pathways for a building block like this compound.

Reaction Type Reactant A Reactant B Resulting Fused System Stereochemical Control
Intramolecular Aza-Michael AdditionA derivative of (S)-4-N-CBZ-2-isopropylpiperazine with a tethered α,β-unsaturated ester-Piperazino-isoquinolinedioneThe (S)-configuration of the piperazine dictates the stereochemistry of the newly formed chiral center.
Pictet-Spengler ReactionDeprotected (S)-2-isopropylpiperazineAn aldehyde-containing substrateTetrahydro-β-carboline fused piperazineThe existing stereocenter influences the diastereoselectivity of the cyclization.
Intramolecular Reductive AminationA derivative with a pendant ketone or aldehyde-Bridged piperazine derivativeThe stereochemistry is controlled by the conformation of the piperazine ring during iminium ion formation and reduction.

This table presents hypothetical reaction pathways based on established synthetic methodologies for chiral piperazines.

Stereocontrolled Installation of Piperazine Units into Diverse Molecular Frameworks

The piperazine moiety is a common pharmacophore found in numerous approved drugs. nih.govmdpi.com The ability to introduce this motif in a stereocontrolled manner is crucial for the development of new chemical entities with improved efficacy and selectivity. This compound serves as a valuable reagent for the direct incorporation of a chiral, substituted piperazine unit into a larger molecule.

The differential protection of the two nitrogen atoms is a key feature. The Cbz group at the N-4 position is stable under various reaction conditions, allowing for selective functionalization at the N-1 position. This can be achieved through reactions such as reductive amination, nucleophilic substitution, or metal-catalyzed cross-coupling reactions. The stereochemical integrity of the C-2 position is maintained throughout these transformations, ensuring the transfer of chirality to the final product.

Role in Peptide Chemistry and Peptidomimetic Design

The development of peptides and peptidomimetics as therapeutic agents is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity. nih.gov The incorporation of conformationally constrained building blocks is a widely adopted strategy to overcome these limitations.

Synthesis of Conformationally Constrained Peptides and Helix Nucleation

This compound can be utilized as a scaffold to create rigid peptide mimics. By incorporating the piperazine ring into a peptide backbone, the conformational freedom of the resulting molecule is significantly reduced. nih.gov The defined stereochemistry and the bulky isopropyl group further restrict the accessible conformations, potentially locking the peptidomimetic into a bioactive conformation.

This building block can act as a turn-inducing element or a helix nucleator. The rigid structure of the piperazine ring can force the peptide chain to adopt a specific secondary structure, such as a β-turn or an α-helix. The ability to control the secondary structure of a peptide is critical for its biological activity.

Integration into Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. nih.govnih.gov The integration of non-natural building blocks like this compound into SPPS protocols allows for the routine synthesis of complex peptidomimetics.

The Cbz protecting group is compatible with standard Fmoc-based SPPS protocols. The free secondary amine of the piperazine can be coupled to the growing peptide chain on the solid support. Subsequently, the Cbz group can be removed under specific conditions, allowing for further elongation of the peptide chain or for the introduction of other functionalities. The use of piperazine derivatives in SPPS has been shown to be advantageous in certain contexts. rsc.org

The following table outlines a potential workflow for incorporating this compound into an SPPS protocol.

Step Procedure Reagents Purpose
1Resin SwellingDichloromethane (DCM) or N,N-Dimethylformamide (DMF)Prepare the solid support for synthesis.
2Fmoc Deprotection20% Piperidine in DMFExpose the N-terminal amine of the growing peptide chain.
3CouplingThis compound, HBTU, HOBt, DIPEACouple the chiral piperazine building block to the peptide.
4CappingAcetic anhydride (B1165640), PyridineBlock any unreacted N-terminal amines.
5Cbz DeprotectionCatalytic Hydrogenation (e.g., H₂, Pd/C) or other suitable methodsRemove the Cbz group to allow for further chain elongation or modification.
6Cleavage and DeprotectionTrifluoroacetic acid (TFA) with scavengersCleave the final peptide from the resin and remove side-chain protecting groups.

This table represents a generalized protocol and may require optimization based on the specific peptide sequence and scale.

Application in the Research and Development of Novel Chemical Entities

The piperazine scaffold is a privileged structure in medicinal chemistry, with a significant number of approved drugs containing this heterocycle. nih.govresearchgate.netresearchgate.net The introduction of chirality and specific substitution patterns on the piperazine ring can lead to the discovery of novel chemical entities (NCEs) with enhanced pharmacological profiles. mdpi.com

This compound provides a platform for the synthesis of libraries of chiral compounds for high-throughput screening. The versatility of the piperazine core allows for the introduction of diverse substituents at both nitrogen atoms, leading to a wide range of structural analogues. The defined stereochemistry of the building block ensures that the resulting compounds are enantiomerically pure, which is a critical consideration in drug development to avoid potential off-target effects or reduced efficacy associated with racemic mixtures. The development of new therapies often relies on the availability of such well-defined chiral building blocks. mdpi.com

Scaffold for the Synthesis of Ligands and Probes for Biological Systems

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov Its ability to engage in various non-covalent interactions, such as hydrogen bonding and salt bridges, makes it an effective component in the design of ligands for a wide range of biological targets. The (S)-2-isopropylpiperazine core, in particular, offers a fixed stereochemical configuration that can be crucial for achieving selective binding to chiral biological macromolecules like proteins and nucleic acids.

The synthesis of ligands and probes using this building block typically involves the derivatization of the secondary amine. This can be achieved through various chemical transformations, including acylation, alkylation, arylation, and sulfonylation. For instance, coupling with a variety of carboxylic acids can lead to a library of amides, while reaction with sulfonyl chlorides can yield sulfonamides. These modifications allow for the introduction of different pharmacophoric elements and the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to optimize binding to a specific biological target.

Arylpiperazines, a class of compounds readily accessible from this compound, are well-known ligands for G protein-coupled receptors (GPCRs), which are a large family of transmembrane proteins involved in numerous physiological processes. nih.gov The aryl group can be introduced at the N1 position, and its electronic and steric properties can be systematically varied to achieve desired potency and selectivity. For example, derivatives of arylpiperazines have been developed as potent antagonists for the androgen receptor, with potential applications in the treatment of prostate cancer. nih.gov

Furthermore, the synthesis of spiro-substituted piperidines as neurokinin receptor antagonists highlights the utility of piperazine-like scaffolds in generating ligands for complex biological systems. nih.govnih.gov The principles applied in these studies, where structural modifications are systematically made to enhance receptor affinity and selectivity, are directly applicable to the (S)-2-isopropylpiperazine core.

The following table provides examples of biological targets for which piperazine-based ligands have been developed, illustrating the broad applicability of this scaffold.

Biological TargetClass of Ligand/ProbePotential Therapeutic Area
G Protein-Coupled Receptors (GPCRs)Arylpiperazine derivativesCentral Nervous System (CNS) disorders
Neurokinin Receptors (NK1, NK2)Spiro-substituted piperidinesInflammatory conditions, pain
Androgen Receptor (AR)Arylpiperazine derivativesProstate cancer
Alpha-adrenoreceptorsPrazosin-related compoundsHypertension

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. drugdesign.org The this compound building block is an excellent tool for conducting systematic SAR investigations due to its defined stereochemistry and the two distinct nitrogen atoms that can be selectively modified.

The exploration of SAR typically begins with a "hit" compound that exhibits a desired biological effect. Medicinal chemists then synthesize a series of analogues by making systematic modifications to the hit structure and evaluating their biological activity. This process helps to identify the key structural features responsible for the observed activity and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.

For example, in the development of prazosin-related compounds as alpha-adrenoreceptor antagonists, the piperazine ring played a crucial role. nih.gov By replacing the piperazine with other cyclic diamines and introducing substituents on the piperazine ring, researchers were able to probe the size and nature of the receptor's binding pocket. nih.gov These studies revealed that the presence and substitution pattern of the piperazine ring were critical for both affinity and selectivity. nih.gov

Similarly, SAR studies on arylpiperazine derivatives as potential anti-prostate cancer agents demonstrated that the nature of the substituents on the aryl ring and the linker connecting it to the piperazine core significantly impacted their antagonistic potency against the androgen receptor. nih.gov The chiral center provided by the (S)-2-isopropylpiperazine scaffold adds another dimension to SAR studies, allowing for the investigation of stereoselective interactions with the biological target.

A hypothetical SAR study using the this compound building block could involve the following steps:

Removal of the CBZ protecting group: This would expose the second nitrogen atom for modification.

Derivatization of the N1 and N4 positions: A library of compounds could be generated by reacting the two nitrogen atoms with a variety of building blocks, such as different acyl chlorides, sulfonyl chlorides, and alkyl halides.

Biological evaluation: The synthesized compounds would be tested for their activity against a specific biological target.

Analysis of the results: The data would be analyzed to identify trends in activity related to the structural modifications. For instance, the effect of different substituents on potency and selectivity would be determined.

This systematic approach allows for the rational design of more potent and selective drug candidates.

High-Throughput Synthesis and Combinatorial Library Generation in Chemical Research

The demand for new and diverse chemical entities for high-throughput screening (HTS) in drug discovery has led to the development of powerful technologies for the rapid synthesis of large numbers of compounds. Combinatorial chemistry, in particular, has revolutionized the process of lead generation by enabling the simultaneous synthesis of libraries of structurally related molecules. libretexts.org The this compound building block is well-suited for use in combinatorial library synthesis due to its bifunctional nature and its compatibility with many of the techniques used in high-throughput synthesis.

Strategies for Parallel Synthesis and Compound Array Generation

Parallel synthesis is a key strategy in combinatorial chemistry that involves the simultaneous synthesis of a library of compounds in a spatially separated manner, often using multi-well plates. researchgate.net This approach allows for the rapid generation of a large number of individual compounds, each with a known structure, which can then be directly screened for biological activity.

The this compound scaffold can be readily incorporated into parallel synthesis workflows. A common approach is to use solid-phase synthesis, where the building block is attached to a solid support, such as a resin bead. fiveable.me This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as by-products and excess reagents can be easily washed away.

A typical parallel synthesis strategy using this compound might involve the following steps:

Attachment to a solid support: The building block is attached to a resin through a suitable linker.

Deprotection: The CBZ group is removed to expose the secondary amine.

Diversification at N4: The resin-bound piperazine is distributed into the wells of a multi-well plate, and a different building block (e.g., a carboxylic acid) is added to each well, leading to the formation of a library of amides.

Cleavage from the resin: The synthesized compounds are cleaved from the solid support, yielding a library of individual compounds in separate wells.

This strategy can be further extended by diversifying the N1 position before or after the diversification at N4, leading to even larger and more complex libraries. The use of robotic liquid handling systems can automate the process, allowing for the synthesis of thousands of compounds in a short period.

An example of a parallel synthesis approach is the generation of piperazine-tethered thiazole (B1198619) compounds, where a library of diverse molecules was synthesized and screened for antiplasmodial activity. mdpi.com

Diversification Approaches Using the Piperazine Core

The piperazine core of this compound offers numerous opportunities for structural diversification. The two nitrogen atoms serve as convenient handles for introducing a wide variety of chemical functionalities, allowing for the exploration of a vast chemical space. This process of creating a diverse collection of molecules around a common scaffold is known as scaffold diversification and is a powerful strategy in drug discovery. nih.gov

Diversification can be achieved by reacting the piperazine nitrogen atoms with a range of electrophilic reagents. Some common diversification strategies include:

Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

Arylation: Reaction with aryl halides or other arylating agents, often using transition metal catalysis, to introduce aryl groups.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

By employing a "split-and-mix" synthesis strategy, it is possible to generate vast libraries of compounds with a high degree of structural diversity. libretexts.org In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process leads to an exponential increase in the number of compounds in the library with each synthetic step.

The table below illustrates a hypothetical combinatorial library design based on the (S)-2-isopropylpiperazine scaffold, where R1 and R2 represent points of diversification.

ScaffoldR1 Building BlocksR2 Building Blocks
Carboxylic Acids (e.g., acetic acid, benzoic acid, etc.)Sulfonyl Chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride, etc.)
Alkyl Halides (e.g., methyl iodide, benzyl (B1604629) bromide, etc.)Isocyanates (e.g., phenyl isocyanate, methyl isocyanate, etc.)

By combining a set of 'm' R1 building blocks with a set of 'n' R2 building blocks, a library of m x n distinct compounds can be generated. This approach allows for the efficient exploration of chemical space and increases the probability of identifying novel bioactive molecules.

Derivatization and Functionalization Strategies of S 4 N Cbz 2 Isopropylpiperazine Hcl

Transformations at the Unprotected Piperazine (B1678402) Nitrogen Atom

The presence of an unprotected secondary amine at the N1 position of the piperazine ring offers a prime site for a variety of chemical transformations. This nitrogen atom's nucleophilicity allows for straightforward derivatization through alkylation, acylation, and coupling reactions.

Alkylation and Acylation Reactions

N-alkylation of the piperazine ring is a fundamental strategy to introduce diverse substituents. Common methods include nucleophilic substitution with alkyl halides or sulfonates and reductive amination. mdpi.com Reductive amination, for instance, involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. This method is particularly effective for creating complex N-alkyl derivatives. nih.gov For example, reacting the piperazine with Boc-protected piperidinyl aldehydes followed by reduction with a suitable agent like sodium cyanoborohydride can yield N-alkylated products. nih.govsemanticscholar.org

Acylation of the piperazine nitrogen introduces an amide functionality, which can alter the electronic and steric properties of the molecule. This is typically achieved by treating the piperazine with acylating agents such as acid chlorides or anhydrides. nih.govnih.gov For instance, the use of acetic anhydride (B1165640) in a suitable solvent can cleanly yield the corresponding N-acetyl derivative. nih.gov These reactions are generally high-yielding and proceed under mild conditions.

Table 1: Examples of Alkylation and Acylation Reactions on Piperazine Scaffolds This table provides representative examples of reaction types applicable to the unprotected nitrogen of (S)-4-N-CBZ-2-isopropylpiperazine-HCl.

Reaction Type Reagents & Conditions Product Type Reference
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), Solvent (e.g., Ethanol, DCM) N-Alkylpiperazine nih.govsemanticscholar.org
Nucleophilic Substitution Alkyl Halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) N-Alkylpiperazine mdpi.com
Acylation Acetic Anhydride (Ac₂O), Room Temperature N-Acetylpiperazine nih.gov
Acylation Acid Chloride (RCOCl), Base (e.g., Triethylamine), Solvent (e.g., DCM) N-Acylpiperazine nih.gov

Coupling Reactions (e.g., with Aryl Halides for Arylpiperazine Derivatives)

The synthesis of N-arylpiperazines is a significant area of focus due to the prevalence of this moiety in pharmacologically active compounds. nih.govresearchgate.net Several robust cross-coupling methodologies are employed to form the C-N bond between the piperazine nitrogen and an aryl group.

The most prominent methods include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. mdpi.com The Buchwald-Hartwig reaction offers a broad substrate scope and functional group tolerance, using a palladium catalyst with a suitable ligand to couple aryl halides or triflates with the amine. Aromatic nucleophilic substitution (SNAr) is another viable pathway, particularly when the aryl halide is activated by electron-withdrawing groups. mdpi.comnih.gov

More recently, milder methods have been developed, such as the arylation of N-H containing heterocycles using arylboronic acids and cupric acetate, which can proceed at room temperature. organic-chemistry.org These reactions are crucial for creating libraries of N-arylpiperazine derivatives for screening and optimization studies. semanticscholar.orgnih.gov

Table 2: Key Coupling Reactions for N-Arylpiperazine Synthesis This table outlines major catalytic systems used for the N-arylation of piperazine derivatives.

Reaction Name Catalyst/Reagents Substrates Typical Conditions Reference
Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) Aryl Halides/Triflates Anhydrous Solvent, Inert Atmosphere mdpi.com
Ullmann-Goldberg Reaction Cu Catalyst (e.g., CuI, Cu(OAc)₂), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃) Aryl Halides High Temperature, Polar Aprotic Solvent (e.g., DMSO, DMF) mdpi.comrhhz.net
Arylboronic Acid Coupling Cu(OAc)₂, Pyridine Arylboronic Acids Room Temperature, CH₂Cl₂ organic-chemistry.org
SNAr Reaction Base (e.g., K₂CO₃, DIPEA) Electron-Deficient Aryl Halides Polar Solvent (e.g., DMF, DMSO) mdpi.com

Chemical Modifications of the Isopropyl Side Chain

Direct chemical modification of the isopropyl group at the C2 position of the piperazine ring presents a significant synthetic challenge. This alkyl side chain is composed of strong, non-activated C-H bonds, making selective functionalization difficult without affecting other parts of the molecule. nih.gov

Selective Cleavage of the CBZ Protecting Group for Subsequent Functionalization

The Carboxybenzyl (CBZ or Z) group is a widely used protecting group for amines due to its stability under a range of acidic and basic conditions. total-synthesis.com Its selective removal is a critical step to unmask the N4-amine, allowing for further functionalization at this site.

The most common method for CBZ deprotection is catalytic hydrogenolysis. total-synthesis.comscientificupdate.com This reaction involves treating the CBZ-protected amine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netresearchgate.net The process is typically clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com However, a major limitation of hydrogenolysis is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or aryl halides, which can be unintentionally reduced. scientificupdate.com

To overcome this, several alternative chemoselective methods have been developed.

Thiol-mediated deprotection: This method involves nucleophilic attack by a thiol, such as 2-mercaptoethanol, at the benzylic carbon of the CBZ group, leading to its cleavage. This approach is advantageous for substrates containing sensitive functionalities that would not survive hydrogenolysis. scientificupdate.comresearchgate.net

Lewis Acid-mediated deprotection: Strong Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃) can effectively cleave the CBZ group. researchgate.netorganic-chemistry.org

Reductive cleavage with other reagents: A combination of sodium borohydride (B1222165) (NaBH₄) and catalytic Pd-C in methanol (B129727) provides a user-friendly alternative to using hydrogen gas for the reduction. researchgate.netresearchgate.net Other systems, such as Ni(0) with Me₂NH·BH₃, have also been reported for selective cleavage. nih.gov

Table 3: Methods for Selective Cleavage of the CBZ Protecting Group This table summarizes common and alternative conditions for the deprotection of N-CBZ groups.

Method Reagents & Conditions Advantages Disadvantages Reference
Catalytic Hydrogenolysis H₂, Pd/C, Solvent (e.g., MeOH, EtOH) Clean, high yield, common Incompatible with reducible groups (e.g., aryl halides, alkenes) total-synthesis.comscientificupdate.com
Thiol-Mediated Cleavage 2-Mercaptoethanol, Base (e.g., KOAc), DMAC, 75°C Tolerates reducible groups Requires heating, potential for side reactions scientificupdate.comresearchgate.net
Lewis Acid Cleavage AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) Tolerates reducible groups, room temperature Requires stoichiometric, corrosive Lewis acid organic-chemistry.org
In Situ Hydrogen Generation NaBH₄, Pd/C, MeOH, Room Temperature Avoids use of H₂ gas, rapid, high yield NaBH₄ can reduce other sensitive groups researchgate.netresearchgate.net
Nickel-Catalyzed Cleavage Ni(0), Me₂NH·BH₃, K₂CO₃ Chemospecific for certain N-Cbz groups Potential for dehalogenation nih.gov

Computational and Theoretical Studies on Chiral Piperazine Derivatives

Molecular Conformation and Stereoisomerism Analysis

The biological activity and stereochemical influence of chiral piperazine (B1678402) derivatives are intrinsically linked to their three-dimensional structure. Computational methods are crucial for exploring the conformational landscape of these molecules, which can exist as an ensemble of interconverting stereoisomers and conformers.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents, such as the isopropyl group at the C2 position and the N-benzyloxycarbonyl (CBZ) group at the N4 position in the target molecule, significantly influences the conformational equilibrium. For 1-acyl and 1-aryl 2-substituted piperazines, computational studies have shown a preference for the axial conformation of the C2 substituent. nih.gov This preference can be further stabilized by intramolecular interactions, such as hydrogen bonding. nih.gov In the case of N-acylated piperazines, the rotation around the amide bond is restricted, leading to the existence of distinct rotamers at room temperature, which can be studied using dynamic NMR spectroscopy and computational methods. beilstein-journals.org The energy barriers for the interconversion of these conformers, including ring inversion and amide bond rotation, have been calculated for various N-benzoylated piperazines and are typically in the range of 56 to 80 kJ mol⁻¹. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for determining the relative energies of different conformers and stereoisomers. By optimizing the geometry of various possible structures, it is possible to identify the most stable conformations and to predict the equilibrium populations. For example, in a study of 2-methylpiperazine, DFT calculations could be used to determine the energetic preference for the equatorial versus axial orientation of the methyl group, taking into account the influence of the N-CBZ protecting group.

Table 1: Representative Computational Methods for Conformational Analysis of Piperazine Derivatives

Computational MethodInformation ObtainedRelevance to (S)-4-N-CBZ-2-isopropylpiperazine-HCl
Molecular Mechanics (MM)Rapid exploration of a large number of conformers; provides relative steric energies.Initial screening of possible chair, boat, and twist-boat conformations.
Density Functional Theory (DFT)Accurate geometric parameters (bond lengths, angles) and relative electronic energies of conformers.Determination of the most stable conformation of the piperazine ring and the orientation of the isopropyl and CBZ groups.
Dynamic NMR SpectroscopyExperimental validation of the presence of different conformers and determination of the energy barriers for their interconversion.Complements computational predictions of conformational dynamics. beilstein-journals.org

Theoretical Investigations of Reaction Mechanisms and Transition States in Asymmetric Transformations

Chiral piperazine derivatives are frequently employed as chiral auxiliaries or catalysts in asymmetric synthesis. sci-hub.se Theoretical investigations are instrumental in elucidating the mechanisms of these reactions and in understanding the origins of stereoselectivity. By modeling the reaction pathways and calculating the energies of transition states, it is possible to identify the key interactions that control the stereochemical outcome.

For instance, in an asymmetric alkylation reaction where a chiral piperazine derivative is used as a chiral auxiliary, DFT calculations can be used to model the transition states for the formation of the different stereoisomeric products. The difference in the activation energies of these transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. These calculations can reveal the importance of non-covalent interactions, such as hydrogen bonds and steric repulsion, in stabilizing one transition state over the other. bath.ac.uk

In reactions catalyzed by chiral amines, it has been shown that the catalyst and substrate can form well-defined cyclic transition states. bath.ac.uk The conformational preferences of these transition state assemblies are responsible for the observed stereoselectivity. For a catalyst like (S)-4-N-CBZ-2-isopropylpiperazine, theoretical studies could model how the bulky isopropyl and CBZ groups create a specific chiral environment that directs the approach of the reactants.

Table 2: Key Aspects of Theoretical Investigations of Reaction Mechanisms

Aspect InvestigatedComputational ApproachInsights Gained
Reaction PathwayLocating transition states and intermediates using methods like DFT.Understanding the step-by-step process of bond formation and breaking.
Transition State AnalysisCalculation of activation energies and vibrational frequencies.Identifying the rate-determining step and the key stereodetermining transition state. bath.ac.uk
Non-Covalent InteractionsAnalysis of the electron density to identify and quantify weak interactions.Revealing the role of hydrogen bonding and steric effects in stabilizing the favored transition state.

Computational Predictions of Chiral Induction and Stereoselectivity in Synthetic Routes

A major goal of computational chemistry in the field of asymmetric synthesis is the ability to predict the stereochemical outcome of a reaction before it is run in the lab. rsc.org For reactions employing chiral piperazine auxiliaries, computational models can be developed to predict the enantiomeric or diastereomeric excess of the products.

These predictive models are often based on the detailed mechanistic understanding derived from the theoretical investigations described in the previous section. By systematically evaluating the transition state energies for a range of substrates and catalysts, it is possible to build a predictive model that correlates the structure of the reactants with the stereoselectivity of the reaction. DFT calculations have been successfully used to rationalize and predict the stereoselectivity in a variety of asymmetric transformations. acs.org

For a chiral auxiliary like (S)-4-N-CBZ-2-isopropylpiperazine, computational predictions of stereoselectivity would involve:

Identifying all possible transition states leading to the different stereoisomeric products.

Calculating the free energies of these transition states using a high level of theory (e.g., DFT with an appropriate basis set).

Using the calculated energy differences to predict the ratio of the stereoisomeric products.

While creating a universally applicable predictive model is challenging, these computational approaches provide invaluable insights for the rational design of new and more effective chiral auxiliaries and catalysts. rsc.org

Ligand-Receptor Docking and Molecular Dynamics Simulations in Rational Drug Design Research

The piperazine moiety is a common feature in many approved drugs, and its derivatives are frequently investigated as potential therapeutic agents. nih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are central to the rational design of new drugs based on the piperazine scaffold. nih.govnih.govindexcopernicus.com

Molecular docking is used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.gov This information can be used to understand the key interactions that are responsible for the ligand's biological activity and to design new ligands with improved binding affinity and selectivity. For a molecule like (S)-4-N-CBZ-2-isopropylpiperazine, docking studies could be used to explore its potential to bind to a variety of biological targets. The CBZ group, with its aromatic ring, can participate in π-π stacking interactions, while the piperazine nitrogen atoms can form hydrogen bonds. indexcopernicus.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study its behavior over time. nih.govnih.gov MD simulations can be used to assess the stability of the docked pose, to identify important conformational changes in the protein upon ligand binding, and to calculate the binding free energy. In studies of piperazine derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes and to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand, which provide insights into the flexibility and stability of the system. nih.gov

Table 3: Application of Docking and MD Simulations to Piperazine Derivatives

TechniqueApplicationInformation Provided
Molecular DockingPredicting the binding mode of a ligand to a receptor.Identification of key binding interactions (hydrogen bonds, hydrophobic interactions, etc.); prediction of binding affinity (scoring functions). nih.govindexcopernicus.com
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the ligand-receptor complex.Assessment of binding pose stability; analysis of conformational changes; calculation of binding free energies. nih.govnih.gov

Future Prospects and Emerging Research Avenues

Innovations in Asymmetric Synthesis of Chiral Piperazines

The demand for enantiomerically pure chiral piperazines, critical for the development of stereospecific pharmaceuticals, continues to drive innovation in asymmetric synthesis. While traditional methods often rely on chiral pool starting materials or resolution of racemic mixtures, modern research is focused on developing more efficient and versatile catalytic asymmetric strategies. These emerging methods promise to streamline the synthesis of complex piperazine (B1678402) derivatives, including 2-substituted scaffolds like the isopropyl-bearing core of the title compound.

Recent progress has been notable in the area of catalytic asymmetric synthesis , which offers direct routes to carbon-substituted piperazines. nih.govrsc.org These methods are crucial because functionalization at the carbon atoms of the piperazine ring has been historically challenging compared to the more common N-substitution. rsc.orgacs.org Key innovations include:

Transition Metal Catalysis : Palladium-catalyzed reactions, such as decarboxylative allylic alkylation, have been employed to create enantioenriched α-tertiary piperazin-2-ones, which serve as precursors to 2-substituted piperazines. nih.gov Similarly, iridium-catalyzed hydrogenation of pyrazine derivatives provides a facile route to a wide range of chiral piperazines with high enantioselectivity. acs.orgrsc.org A straightforward method for synthesizing complex C-substituted piperazines involves an atom-economical [3+3] cycloaddition of imines catalyzed by a bench-stable iridium complex. researchgate.net

C-H Functionalization : Direct functionalization of the piperazine ring's C-H bonds is an increasingly attractive strategy. acs.orgrsc.org Techniques such as photoredox catalysis and direct asymmetric lithiation using chiral ligands like sparteine allow for the introduction of substituents at the α-carbon position with stereocontrol. rsc.org

Organocatalysis : The use of small organic molecules as catalysts is a growing field. For instance, organocatalytic α-chlorination of aldehydes followed by subsequent cyclization steps represents a viable pathway to enantiomerically enriched N-protected piperazines. nih.gov

Multi-component Reactions : One-pot, three-component reactions are being developed to construct highly substituted and functionalizable piperazines with excellent stereoselectivity from simple starting materials like N-activated aziridines and anilines. acs.org

These advanced synthetic methods are expanding the accessible chemical space for chiral piperazines, enabling the creation of novel structures with tailored properties for various applications.

Table 1: Comparison of Modern Asymmetric Synthesis Methods for Chiral Piperazines

Method Catalyst Type Key Features Potential Advantages
Catalytic Hydrogenation Iridium or Palladium Complexes Asymmetric reduction of pyrazine or pyrazinone precursors. High enantioselectivity, scalability. acs.orgrsc.org
C-H Lithiation s-BuLi / Chiral Ligand Direct deprotonation and substitution at the α-carbon. Late-stage functionalization of the intact ring. rsc.org
Photoredox Catalysis Iridium or Organic Dyes Radical-mediated C-H functionalization (arylation, vinylation, alkylation). Mild reaction conditions, high functional group tolerance. acs.orgrsc.org
[3+3] Cycloaddition Iridium Complexes Atom-economical coupling of imines. Straightforward access to complex C-substituted piperazines. researchgate.net

| Multi-component Synthesis | Palladium Complexes | One-pot construction from simple starting materials. | High efficiency and stereoselectivity. acs.org |

Development of Advanced Derivatization Chemistries and Orthogonal Functionalization

The future utility of (S)-4-N-CBZ-2-isopropylpiperazine-HCl and related scaffolds hinges on the ability to selectively modify their structure to explore structure-activity relationships (SAR) and develop new functionalities. Advanced derivatization chemistries, particularly those enabling orthogonal functionalization, are central to this endeavor. The piperazine core, with its two distinct nitrogen atoms (N1 and N4) and multiple carbon positions, offers rich opportunities for selective modification.

Orthogonal protection is a key strategy that allows for the sequential and independent functionalization of the two nitrogen atoms. By using protecting groups that can be removed under different conditions (e.g., the carbobenzyloxy (CBZ) group on N4 and a tert-butyloxycarbonyl (Boc) group on N1), chemists can introduce different substituents at each nitrogen site in a controlled manner. This approach is essential for creating libraries of analogs with diverse substitution patterns for biological screening. rsc.orgnih.gov

Beyond N-functionalization, direct C-H functionalization is emerging as a powerful tool for derivatization. nih.govrsc.org While historically, about 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, modern methods are unlocking the potential of the carbon backbone. nih.govrsc.org

Photoredox catalysis enables the direct introduction of aryl, vinyl, and alkyl groups onto the carbon atoms adjacent to the nitrogen atoms. nih.gov Site-selectivity can sometimes be achieved by leveraging the electronic differences between the two nitrogen atoms in an unsymmetrically substituted piperazine. nih.gov

Silicon Amine Protocol (SLAP) and Carboxylic Amine Protocol (CLAP) reagents, often used in conjunction with photoredox catalysis, provide pathways to C2-substituted piperazines from aldehydes and amino-acid-derived precursors, offering a more sustainable alternative to older tin-based methods. nih.gov

These advanced methods allow for "late-stage functionalization," where complex molecular scaffolds can be modified in the final steps of a synthesis, rapidly generating analogs for testing without needing to redesign the entire synthetic route. This capability is crucial for accelerating drug discovery and materials science research.

Integration with High-Throughput Screening and Automated Synthesis Platforms in Chemical Biology

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to modulate physicochemical properties favorably. nih.govrsc.org This makes it an ideal core for building large chemical libraries for high-throughput screening (HTS) to identify new drug leads.

The integration of chiral piperazine synthesis with automated platforms is a key area of future development.

Solid-Phase Synthesis : The development of solid-phase synthetic routes for piperazine-2-carboxamide derivatives allows for the creation of large combinatorial libraries. rsc.org These methods are amenable to automation and techniques like "directed sorting," which enable the efficient production of thousands of discrete compounds for screening. rsc.org

DNA-Encoded Libraries (DECLs) : A particularly powerful innovation is the construction of DECLs using chiral piperazines as central scaffolds. acs.org In this technology, each unique small molecule is tagged with a unique DNA barcode. This allows for the synthesis and screening of massive libraries (millions to billions of compounds) in a single pooled experiment. acs.orgnih.gov The use of enantiomerically pure, trifunctional piperazine cores introduces critical three-dimensional diversity into these libraries, expanding the chemical space that can be explored for new biological activities. acs.org

These platform technologies are transforming chemical biology and drug discovery. By enabling the rapid synthesis and screening of vast numbers of diverse, stereochemically defined piperazine derivatives, researchers can more efficiently probe biological systems and identify novel ligands for challenging targets.

Expanding the Scope of Application in Complex Chemical Synthesis and Materials Science

While the primary application of chiral piperazines like this compound has been in medicinal chemistry, their unique structural and chemical properties are paving the way for their use in other advanced scientific fields.

In complex chemical synthesis , chiral piperazines are valuable as both building blocks and as ligands for asymmetric catalysis. Their rigid, chair-like conformation and the stereochemical information embedded in their structure can be used to control the stereochemical outcome of reactions. Chiral nitrogen-containing ligands are crucial in transition-metal-catalyzed asymmetric reactions, and piperazine derivatives offer a stable and tunable platform for designing new and effective ligands. nih.gov The ability to synthesize orthogonally protected 2-substituted piperazines provides versatile intermediates for constructing more complex chiral molecules, including other heterocyclic systems. rsc.org

In materials science , the piperazine unit is being incorporated into advanced polymers to create functional materials. A significant emerging application is in the development of antimicrobial polymers . nih.govrsc.org By polymerizing piperazine-containing monomers, researchers have created materials that exhibit potent activity against pathogenic bacteria and fungi. nih.gov These materials have potential applications in:

Biomedical devices and coatings to prevent infections. rsc.org

Water purification systems. rsc.org

Wound dressings and textiles. rsc.org

Furthermore, piperazines can act as versatile ligands to form coordination complexes and metal-organic frameworks (MOFs). rsc.orgwikipedia.org The ability of the two nitrogen atoms to bridge metal centers allows for the construction of extended polymeric structures. wikipedia.org The incorporation of chiral piperazine units into these materials could lead to novel chiral MOFs with applications in enantioselective separations, sensing, and asymmetric catalysis.

Table 2: Emerging Applications of Chiral Piperazines Beyond Traditional Medicinal Chemistry

Field Application Key Features of Piperazine Scaffold Reference
Asymmetric Catalysis Chiral Ligands Defined stereochemistry, rigid conformation, two coordination sites (N atoms). nih.gov
Complex Synthesis Chiral Building Blocks Stereochemically defined core for constructing larger molecules. rsc.orgdicp.ac.cn
Polymer Chemistry Antimicrobial Polymers Biocompatibility, ability to be incorporated into polymer backbones. nih.govrsc.org
Materials Science Metal-Organic Frameworks (MOFs) Bridging ligand capability, potential for creating chiral porous materials. rsc.orgwikipedia.org

| Environmental Science | CO₂ Scrubbing | Basicity of nitrogen atoms allows for capture of acidic gases. | wikipedia.org |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.